Nitramisole hydrochloride
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Overview
Description
Nitramisole hydrochloride: is a chemical compound with the molecular formula C11H12ClN3O2S . It is an imidazothiazole derivative and is primarily known for its anthelmintic properties, meaning it is used to treat parasitic worm infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of Nitro Precursors: One common method involves the reduction of nitro precursors to form nitramisole hydrochloride. This can be achieved using various reducing agents under controlled conditions.
Oxidation of Amino Precursors: Another method involves the oxidation of amino precursors.
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitramisole hydrochloride can undergo oxidation reactions, often resulting in the formation of nitroso or nitro derivatives.
Reduction: It can also be reduced to form various amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Enzymes, metal catalysts like palladium or platinum.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazothiazole derivatives.
Scientific Research Applications
Chemistry
- Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology
- Investigated for its effects on parasitic worms and other biological systems.
Medicine
- Primarily used as an anthelmintic to treat parasitic worm infections in animals and humans.
- Studied for potential immunomodulatory effects and its role in treating autoimmune diseases .
Industry
Mechanism of Action
Nitramisole hydrochloride exerts its effects by targeting the nicotinic acetylcholine receptors in parasitic worms. This agonistic action disrupts the normal functioning of the worms’ muscles, leading to paralysis and eventual death of the parasite . The compound’s mechanism of action also involves modulation of the immune system, which has been explored for potential therapeutic applications in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Levamisole: Another imidazothiazole derivative with similar anthelmintic properties.
Tetramisole: Similar in structure and function to levamisole, used as an anthelmintic and immunomodulatory agent.
Albendazole: A benzimidazole derivative used to treat a variety of parasitic worm infections.
Uniqueness: : Nitramisole hydrochloride is unique in its specific targeting of nicotinic acetylcholine receptors and its dual role as an anthelmintic and potential immunomodulatory agent. Its specific chemical structure allows for distinct interactions with biological targets, making it a valuable compound in both veterinary and medical applications .
Properties
CAS No. |
56689-44-2 |
---|---|
Molecular Formula |
C11H12ClN3O2S |
Molecular Weight |
285.75 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride |
InChI |
InChI=1S/C11H11N3O2S.ClH/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10;/h1-3,6,10H,4-5,7H2;1H |
InChI Key |
ILUWATRNRIWZJO-UHFFFAOYSA-N |
SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Synonyms |
2,3,5,6-tetrahydro-6-(3-nitrophenyl)imidazo(2,1-b)thiazole nitramisole nitramisole hydrochloride |
Origin of Product |
United States |
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